5-(2-aminoethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

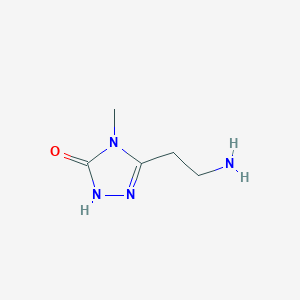

5-(2-Aminoethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS RN 1300713-08-9) is a heterocyclic compound featuring a 1,2,4-triazol-3-one core substituted with a methyl group at position 4 and a 2-aminoethyl group at position 3. Its molecular formula is C₅H₁₀N₄O, with a monoisotopic mass of 178.062139 Da (hydrochloride salt: C₅H₁₁ClN₄O, 178.620 Da) .

Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminoethyl)-4-methyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O/c1-9-4(2-3-6)7-8-5(9)10/h2-3,6H2,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZPUCYQYOLUEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-aminoethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminoethylamine with 4-methyl-3-oxo-3,4-dihydro-1,2,4-triazole in the presence of a suitable catalyst can yield the desired compound. The reaction typically requires mild heating and can be carried out in solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The choice of raw materials and optimization of reaction conditions are crucial for cost-effective and efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Aminoethyl Group

The primary amine (-NH₂) on the ethyl side chain undergoes nucleophilic reactions with electrophiles. Key transformations include:

These reactions preserve the triazolone ring while modifying the side chain’s physicochemical properties.

Condensation Reactions

The amino group reacts with carbonyl compounds to form Schiff bases, enabling structural diversification:

Schiff base formation is reversible under acidic conditions, allowing dynamic combinatorial chemistry applications.

Triazolone Ring Reactivity

The electron-rich triazolone ring participates in electrophilic substitutions and coordination chemistry:

Electrophilic Aromatic Substitution

-

Nitration : Limited reactivity due to steric hindrance from the methyl group at C4.

-

Halogenation : Requires harsh conditions (e.g., Br₂/FeBr₃ at 80°C), yielding mono-substituted products at C5 .

Metal Complexation

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable aryl/alkyl group introduction:

| Coupling Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | Biaryl-triazolone derivative | 65–78% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, aryl halide | N-Aryl derivatives | 55–70% |

Comparative Reactivity of Analogues

Structural variations significantly influence reactivity:

Stability and Degradation Pathways

Scientific Research Applications

Medicinal Chemistry

AMT has been studied for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its triazole ring structure is significant in medicinal chemistry due to its ability to interact with biological targets.

Antimicrobial Activity

Research has demonstrated that AMT exhibits antimicrobial properties against a range of pathogens. This makes it a candidate for developing new antibiotics or antifungal agents. Studies have shown that derivatives of AMT can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Anticancer Properties

AMT and its derivatives have also been investigated for anticancer activity. In vitro studies indicate that certain modifications to the AMT structure can enhance its efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Agricultural Applications

AMT is being explored as a potential agrochemical. Its ability to modulate plant growth and resistance to stress has garnered interest in agricultural research.

Plant Growth Regulation

Studies suggest that AMT can act as a plant growth regulator. It has been shown to promote root development and enhance overall plant vigor under various environmental conditions .

Pesticidal Properties

Preliminary investigations indicate that AMT possesses insecticidal properties. It could be developed into a safer alternative to conventional pesticides, targeting specific pests while minimizing environmental impact .

Materials Science

The unique properties of AMT allow it to be utilized in materials science, particularly in the synthesis of novel polymers and nanomaterials.

Polymer Synthesis

AMT can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Research has shown that polymers containing triazole units exhibit improved resistance to degradation under heat and UV exposure .

Nanomaterials Development

AMT's ability to form coordination complexes with metals makes it suitable for synthesizing metal-organic frameworks (MOFs) and other nanostructured materials. These materials have applications in catalysis, gas storage, and sensing technologies .

Case Studies

Mechanism of Action

The mechanism of action of 5-(2-aminoethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The triazole ring can participate in π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,2,4-triazol-3-one derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Bioactivity: The aminoethyl group in the target compound may enhance interactions with biological targets (e.g., enzymes) via hydrogen bonding, contrasting with TAK-020’s phenyl group, which improves hydrophobic binding to BTK . TNMTO’s trinitromethyl group confers explosive properties due to high oxygen balance, unlike the pharmacologically oriented substituents in other analogs .

Synthetic Flexibility :

- The target compound’s synthesis likely parallels methods for SVS2 (FeCl₃ catalysis) and TAK-020 (hydrazine cyclization). However, 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl) triazolone highlights an unusual reduction pathway using NaBH₄ in pyridine/water .

Physicochemical Properties :

- Hydrochloride salt formation (target compound) improves aqueous solubility compared to neutral triazolones like TNMTO, which is optimized for stability in oxidizer formulations .

- Thione derivatives (e.g., SVS2) exhibit distinct reactivity (e.g., sulfur participation in disulfide bonds) versus the ketone in the target compound .

Applications :

- TAK-020 and the target compound are geared toward therapeutic use, while TNMTO serves in materials science .

- Schiff base complexes (e.g., Cu(II) analog) demonstrate versatility in coordination chemistry and antimicrobial activity .

Data Tables

Table 2: Pharmacological Activity Comparison

| Compound | IC₅₀ (Kinase Inhibition) | Antimicrobial Activity (MIC, µg/mL) | Key Target |

|---|---|---|---|

| Target Compound | Not reported | Not tested | Kinase (hypothesized) |

| TAK-020 | <10 nM (BTK) | N/A | BTK |

| SVS2 | N/A | 8–16 (Gram-positive bacteria) | Microbial enzymes |

| Cu(II) Schiff complex | N/A | 32–64 (E. coli, S. aureus) | Cell membrane |

Table 3: Crystallographic Data

Biological Activity

5-(2-aminoethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (commonly referred to as a triazole derivative) is a compound of interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₅H₈N₄O

- CAS Number : 1300713-08-9

- Hydrochloride Form : Often exists as a hydrochloride salt for enhanced solubility.

Triazole derivatives are known for their ability to interact with various biological targets. The mechanisms by which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes involved in nucleic acid synthesis.

- Antimicrobial Activity : They display antifungal and antibacterial properties by disrupting cell membrane integrity.

- Anticancer Potential : Some studies indicate that triazole derivatives can induce apoptosis in cancer cells through various pathways.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial activity. For instance:

- Antifungal Effects : Compounds similar to this compound have shown effectiveness against various fungal strains.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole A | Candida albicans | 8 µg/mL |

| Triazole B | Aspergillus niger | 16 µg/mL |

Anticancer Activity

Several studies have focused on the anticancer properties of triazole derivatives:

- Cytotoxicity Assays : The compound has been tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that it can induce cell death in a dose-dependent manner.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.0 | Apoptosis induction via caspase activation |

| A549 | 20.0 | Cell cycle arrest at G1 phase |

Case Studies

- Study on Anticancer Effects :

- In Vivo Studies :

Q & A

Q. Q1: What are the most reliable synthetic routes for 5-(2-aminoethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, and how can reaction conditions be optimized?

Methodological Answer:

- Key Steps :

- Intermediate Preparation : Start with alkylation or condensation of triazole precursors. For example, describes refluxing 4-[arylidene-amino]triazoles with bromoacetophenone in ethanol under basic conditions .

- Functionalization : Introduce the 2-aminoethyl group via reductive amination or nucleophilic substitution. highlights the use of NaBH4 in acidic media for reducing intermediates to stabilize amino groups .

- Purification : Recrystallize from ethanol/water mixtures (1:3) for high yields (>80%), as demonstrated in .

- Optimization Tips :

- Adjust solvent polarity (e.g., ethanol vs. DMF) to control reaction kinetics.

- Monitor reaction progress via TLC or HPLC to minimize byproducts.

Q. Q2: Which spectroscopic techniques are critical for characterizing this compound, and how should data be cross-validated?

Methodological Answer:

- Primary Techniques :

- IR Spectroscopy : Identify NH stretches (3200–3400 cm⁻¹) and carbonyl peaks (~1700 cm⁻¹) to confirm triazolone and aminoethyl groups .

- NMR : Use -NMR to resolve methyl (δ 2.3–2.5 ppm) and aminoethyl protons (δ 1.5–2.0 ppm). -NMR confirms the triazolone carbonyl (δ 165–170 ppm) .

- X-ray Crystallography : For absolute configuration determination, as applied to structurally related triazoles in .

- Cross-Validation : Compare experimental data with computational simulations (e.g., DFT) and literature analogs (e.g., ’s triazole derivatives) .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictory spectral data arising from tautomerism in the triazolone ring?

Methodological Answer:

- Strategies :

- Dynamic NMR : Perform variable-temperature -NMR to detect tautomeric equilibria (e.g., keto-enol shifts) .

- Isotopic Labeling : Use -labeled analogs to track nitrogen environment changes, as seen in ’s triazole studies .

- X-ray Diffraction : Resolve tautomeric forms crystallographically, as demonstrated for 4-amino-triazol-5-ones in .

- Case Study : reported conflicting melting points (126–134°C) for triazolone derivatives due to polymorphism; DSC analysis confirmed multiple crystalline forms .

Q. Q4: What experimental designs are recommended for evaluating the biological activity of this compound, particularly in antimicrobial or antitumor assays?

Methodological Answer:

- In Vitro Assays :

- Antimicrobial Testing : Follow ’s protocol using agar dilution (MIC determination) against S. aureus and E. coli .

- Antitumor Screening : Use MTT assays on cancer cell lines (e.g., HeLa), with positive controls (e.g., cisplatin) and dose-response curves .

- Controls : Include structurally related analogs (e.g., ’s sulfonamide-triazoles) to assess structure-activity relationships (SAR) .

- Statistical Analysis : Apply ANOVA for triplicate experiments and adjust for cytotoxicity thresholds (e.g., IC50 < 10 µM).

Q. Q5: How can regioselectivity challenges in triazole ring substitution be addressed during synthetic modifications?

Methodological Answer:

- Approaches :

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) to steer electrophilic substitution, as in ’s nitrobenzyl-triazole derivatives .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reactive sites, as applied in ’s SAR studies .

- Kinetic Studies : Vary reaction temperatures and monitor intermediates via LC-MS to identify preferred pathways .

- Case Study : achieved regioselective alkylation at the N4 position using bromoacetophenone under reflux conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.